Benzeneethanesulfonamide, N-methyl-
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Overview
Description
Benzeneethanesulfonamide, N-methyl- is an organic compound with the molecular formula C9H13NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring and an ethane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanesulfonamide, N-methyl- typically involves the reaction of benzeneethanesulfonyl chloride with N-methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5CH2CH2SO2Cl+CH3NH2→C6H5CH2CH2SO2NHCH3+HCl
Industrial Production Methods: Industrial production of Benzeneethanesulfonamide, N-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient mixing and temperature control to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Benzeneethanesulfonamide, N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzeneethanesulfonic acid.
Reduction: Benzeneethaneamine.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Benzeneethanesulfonamide, N-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes involved in disease pathways.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzeneethanesulfonamide, N-methyl- involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts the enzyme’s normal function, leading to various biological effects, such as reduced tumor growth in cancer cells.
Comparison with Similar Compounds
Benzeneethanesulfonamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
N-Methylbenzenesulfonamide: Similar structure but with a different alkyl chain length.
Sulfanilamide: A simpler sulfonamide with a different substitution pattern on the benzene ring.
Uniqueness: Benzeneethanesulfonamide, N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
Benzeneethanesulfonamide, N-methyl- is a sulfonamide compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and antioxidant research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
Benzeneethanesulfonamide, N-methyl- is characterized by the following chemical structure:
- Molecular Formula : C₉H₁₁N₁O₂S
- Molecular Weight : 201.25 g/mol
- IUPAC Name : N-methyl-2-(phenylsulfonamido)ethanamine
The sulfonamide group is known for its broad biological activity, which is the focus of this article.
Antimicrobial Activity
Research has shown that benzeneethanesulfonamide derivatives exhibit significant antimicrobial properties. A study evaluated various sulfonamide compounds against common pathogens:
Compound | MIC (mg/mL) | Active Against |
---|---|---|
Benzeneethanesulfonamide | 6.72 | E. coli |
Benzeneethanesulfonamide | 6.63 | S. aureus |
Benzeneethanesulfonamide | 6.67 | P. aeruginosa |
Benzeneethanesulfonamide | 6.28 | A. niger |
These findings suggest that benzeneethanesulfonamide could be a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of benzeneethanesulfonamide was assessed through in vivo studies involving carrageenan-induced rat paw edema. The results indicated a significant reduction in edema:
Time (h) | Edema Inhibition (%) |
---|---|
1 | 94.69 |
2 | 89.66 |
3 | 87.83 |
This demonstrates the compound's effectiveness in reducing inflammation .
Antioxidant Activity
Benzeneethanesulfonamide has also been evaluated for its antioxidant capabilities. In vitro assays compared its activity to Vitamin C, revealing comparable results:
Compound | IC₅₀ (mg/mL) |
---|---|
Benzeneethanesulfonamide | 0.3287 |
Vitamin C | 0.2090 |
These results indicate that benzeneethanesulfonamide may act as a potent antioxidant, potentially mitigating oxidative stress .
Case Study: Synthesis and Evaluation
A recent study synthesized several benzene sulfonamide derivatives, including N-methyl variants, to evaluate their biological activities comprehensively. The study highlighted the following key findings:
- Synthesis Method : The compounds were synthesized through palladium-mediated amidation reactions.
- Biological Assays : Various assays were conducted to assess antimicrobial and anti-inflammatory activities.
- Results : The synthesized compounds exhibited varying degrees of activity, with some showing promising results against specific pathogens and inflammation models .
Further research into the mechanisms of action for benzeneethanesulfonamide revealed that its antimicrobial activity may be attributed to interference with bacterial cell wall synthesis and disruption of metabolic pathways in pathogens . Additionally, its anti-inflammatory effects are thought to arise from the inhibition of pro-inflammatory cytokines and mediators .
Properties
CAS No. |
95339-74-5 |
---|---|
Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
N-methyl-2-phenylethanesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-10-13(11,12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI Key |
SRESMQYZCCSHOY-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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